Benzyl(diethyl)sulfanium
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17S+ |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
benzyl(diethyl)sulfanium |
InChI |
InChI=1S/C11H17S/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3/q+1 |
InChI Key |
CRGCARQLSLHZCG-UHFFFAOYSA-N |
SMILES |
CC[S+](CC)CC1=CC=CC=C1 |
Canonical SMILES |
CC[S+](CC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Benzylsulfonium Salt Derivatives
Direct Synthesis Strategies
Direct approaches offer efficient and straightforward pathways to benzylsulfonium salts from readily available starting materials. These methods typically involve the formation of a carbon-sulfur bond through nucleophilic substitution.
A primary and widely utilized method for synthesizing benzylsulfonium salts is the direct alkylation of an organic sulfide (B99878) with a benzyl (B1604629) halide. google.comacs.org This reaction proceeds via a standard SN2 mechanism, where the sulfur atom of the sulfide acts as a nucleophile, attacking the benzylic carbon and displacing the halide to form the sulfonium (B1226848) salt. The general transformation can be represented by the reaction of a dialkyl sulfide, such as diethyl sulfide, with a substituted benzyl halide. google.com
Both benzyl chlorides and benzyl bromides are effective electrophiles for this synthesis. google.comacs.org The choice between the two often depends on reactivity and availability, with benzyl bromides generally being more reactive than the corresponding chlorides. The reaction involves treating the sulfide with the benzyl halide, leading to the formation of the target benzylsulfonium salt. google.comrhhz.net For instance, the reaction is effective with activated electrophiles like benzyl bromide. acs.org
The conditions under which the alkylation is performed are critical for achieving high yields and minimizing side reactions. google.com The selection of solvent and temperature can significantly influence the reaction rate and product purity.
Polar solvents are generally preferred as they can stabilize the charged sulfonium salt product. google.comacs.org Polar hydroxylic solvents such as water, C1-C4 alcohols, or aqueous solutions thereof are particularly advantageous. google.com Acetonitrile is also an effective solvent for this transformation. acs.org The use of an appropriate solvent helps to create a homogeneous reaction mixture, especially when dealing with reactants of differing polarities. google.com
Temperature is another crucial parameter. The synthesis is typically carried out between 20°C and 70°C. google.com At temperatures below this range, the reaction rate may be impractically slow. google.com Conversely, at temperatures significantly above 70°C, competing side reactions, such as solvolysis of the benzyl halide, can occur, and the thermal instability of the resulting benzylsulfonium salt becomes a concern. google.com
Table 1: Influence of Reaction Conditions on Sulfide Alkylation
| Parameter | Recommended Condition | Rationale | Source(s) |
| Solvent | Polar hydroxylic (e.g., water, methanol) or polar aprotic (e.g., acetonitrile) | Stabilizes the sulfonium salt product; promotes reactant solubility. | google.comacs.org |
| Temperature | 20–70 °C | Balances reaction rate against thermal degradation and side reactions. | google.com |
| Stoichiometry | ~0.9–1.1 mole of sulfide per mole of benzyl halide | Ensures efficient conversion and minimizes unreacted starting materials. | google.com |
Dimethyl sulfide is a commonly used nucleophile in these reactions due to its commercial availability and reactivity. google.com A specific documented example involves the reaction of equimolar amounts of dimethyl sulfide and p-dodecylbenzyl chloride in methanol. google.com In this case, the reaction to form the corresponding benzyldimethylsulfonium chloride was reported to be 81% complete after 48 hours at room temperature. google.com This example highlights the feasibility of the reaction under mild conditions, though reaction times can range from hours to weeks for complete conversion depending on the specific substrates. google.com
An alternative to using benzyl halides is the activation of benzyl alcohols with a strong acid in the presence of a sulfide. This method avoids the need for potentially unstable benzyl halides and expands the range of accessible starting materials. nih.gov
In this approach, a benzyl alcohol is treated with a sulfide, such as dimethyl sulfide or tetrahydrothiophene (B86538), in a strong acid medium. nih.govresearchgate.netthieme-connect.com The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The sulfide then attacks the benzylic carbon in an SN2 reaction to yield the benzylsulfonium salt. nih.gov A variety of acids can be used, with sulfuric acid and tetrafluoroboric acid being common choices. researchgate.netthieme-connect.com For example, a series of benzyldimethylsulfonium hydrogensulfate salts were successfully synthesized from the corresponding benzyl alcohol (ArCH₂OH), sulfuric acid (H₂SO₄), and dimethyl sulfide (Me₂S). researchgate.net This method is synthetically useful as it allows for the direct conversion of alcohols to sulfonium salts, which can then be used in further transformations. nih.gov
Table 2: Examples of Acid-Mediated Synthesis of Benzylsulfonium Salts
| Benzyl Alcohol | Sulfide | Acid | Product | Source(s) |
| Arylmethyl alcohol (ArCH₂OH) | Dimethyl Sulfide (Me₂S) | Sulfuric Acid (H₂SO₄) | Benzyldimethylsulfonium hydrogensulfate | researchgate.net |
| Benzyl Alcohols | Tetrahydrothiophene | Triflic acid (TfOH) | 1-Benzyltetrahydrothiophenium triflate | nih.govthieme-connect.com |
| 2-Chlorobenzyl alcohol | Tetrahydrothiophene | Triflic acid (TfOH) | 1-(2-Chlorobenzyl)tetrahydrothiophenium triflate | nih.gov |
Acid-Mediated Approaches
Trifluoromethanesulfonic Acid Catalysis
Trifluoromethanesulfonic acid (CF₃SO₃H), commonly known as triflic acid, is a powerful superacid utilized as a catalyst in numerous organic transformations. wikipedia.org Its application in the synthesis of benzylsulfonium salts is particularly effective for the benzylation of thioethers using benzyl alcohols. The mechanism hinges on the acid's ability to protonate the hydroxyl group of the benzyl alcohol, converting it into an excellent leaving group (water). This facilitates the formation of a transient benzyl cation, which is then readily attacked by the nucleophilic sulfur atom of a dialkyl sulfide, such as diethyl sulfide, to yield the corresponding Benzyl(diethyl)sulfanium salt. The triflate anion (CF₃SO₃⁻) serves as the counterion in the resulting salt. conicet.gov.ar This method is advantageous due to its high efficiency and the catalytic nature of the acid. conicet.gov.ar
Table 1: Trifluoromethanesulfonic Acid Catalyzed Synthesis of Benzylsulfonium Salts
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| Benzyl Alcohol | Diethyl Sulfide | Trifluoromethanesulfonic Acid (TfOH) | This compound Triflate |
| Substituted Benzyl Alcohol | Dialkyl Sulfide | Trifluoromethanesulfonic Acid (TfOH) | Substituted Benzyl(dialkyl)sulfonium Triflate |
Multi-Step Preparations
Complex sulfonium salts are often assembled through sequential, multi-step synthetic routes that allow for greater control over the final structure and purity of the product.
A common and reliable multi-step strategy to prepare aryl-substituted sulfonium salts begins with thiophenols. The synthesis involves two key transformations:
S-Alkylation of Thiophenol : The thiophenol is first reacted with a benzyl halide (e.g., benzyl bromide) to form a benzyl phenyl sulfide. This reaction is a standard nucleophilic substitution where the thiolate, typically generated in situ with a mild base, displaces the halide. researchgate.net
S-Alkylation of Benzyl Phenyl Sulfide : The resulting thioether is then subjected to a second alkylation reaction. To synthesize a compound like Benzyl(diethyl)sulfonium, one would start with an appropriately substituted thiophenol and use a sequence of benzylation and diethylation, or start with a benzylthiophenol and perform a dialkylation. For the specific case mentioned in the heading, a benzyl thioether would undergo methylation using a methylating agent like methyl iodide or dimethyl sulfate (B86663) to produce a benzyl(methyl)sulfonium salt. For the titular compound, ethylating agents would be used.
This stepwise approach is highly modular, allowing for the introduction of various substituents on both the benzyl and other groups attached to the sulfur atom.
The initial synthesis of a sulfonium salt often yields a product with a common counterion, such as a halide (Cl⁻, Br⁻) or triflate (OTf⁻), depending on the alkylating agent or catalyst used. google.comthieme-connect.de However, for many applications, a non-nucleophilic and chemically inert counterion is required to enhance the salt's stability or modify its reactivity. researchgate.netwikipedia.org Hexafluoroantimonate (SbF₆⁻) is one such counterion prized for its low nucleophilicity. researchgate.net
The process of swapping the initial anion for another is known as ion exchange or metathesis. wikipedia.org This is typically achieved by dissolving the initial sulfonium salt (e.g., this compound bromide) in a suitable solvent and treating it with a salt containing the desired counterion, such as sodium hexafluoroantimonate (NaSbF₆) or silver hexafluoroantimonate (AgSbF₆). researchgate.netacs.org The reaction is driven to completion by the precipitation of an insoluble salt (e.g., NaBr or AgBr), which can be removed by filtration. acs.org This leaves the desired sulfonium salt with the new counterion in solution, from which it can be isolated. researchgate.netacs.org
Table 2: Ion Exchange for Specific Counterions
| Starting Sulfonium Salt | Ion Exchange Reagent | Product Sulfonium Salt | Precipitated Byproduct |
|---|---|---|---|
| This compound Bromide | Sodium Hexafluoroantimonate (NaSbF₆) | This compound Hexafluoroantimonate | Sodium Bromide (NaBr) |
| Benzyl(dialkyl)sulfonium Chloride | Potassium Hexafluorophosphate (B91526) (KPF₆) | Benzyl(dialkyl)sulfonium Hexafluorophosphate | Potassium Chloride (KCl) |
| Benzyl(dialkyl)sulfonium Triflate | Sodium Tetrafluoroborate (B81430) (NaBF₄) | Benzyl(dialkyl)sulfonium Tetrafluoroborate | Sodium Triflate (NaOTf) |
Synthesis from Thiophenols and Subsequent Methylation
In Situ Generation of Benzylsulfonium Species
In certain synthetic contexts, benzylsulfonium salts are not isolated but are generated in situ, meaning they are formed within the reaction mixture and consumed in a subsequent step. This approach can simplify procedures and allow for the use of transient or highly reactive species.
Sulfur ylides and their corresponding conjugate acids, sulfonium salts, exist in equilibrium. An ylide is formed by the deprotonation of a sulfonium salt at the α-carbon. Conversely, the protonation of a sulfur ylide regenerates the sulfonium salt. While adding a base typically shifts the equilibrium toward the ylide, the dynamic between the two species is crucial in many reactions. researchgate.net In some catalytic cycles, the sulfonium salt is the reactive electrophile or the precursor to the ylide which is the active nucleophile. rsc.org For instance, in Corey-Chaykovsky epoxidation reactions, a sulfonium salt is deprotonated by a base to form a sulfur ylide in situ. researchgate.net The concentration of the base can be critical; an elevated base loading can influence the concentration and lifetime of both the ylide and the transient sulfonium species in the reaction mixture, thereby controlling the reaction pathway and outcome. rsc.org
A modern method for the in situ generation of sulfonium species involves the reaction of thioethers with arynes. ccspublishing.org.cn Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the formal removal of two ortho substituents. They can be generated under specific conditions, for example, from silylaryl triflates with fluoride (B91410) or via the thermal cycloaddition of tethered triynes. ccspublishing.org.cn
When a thioether, such as a benzyl alkyl sulfide, is present, its sulfur atom acts as a nucleophile and attacks the aryne. This addition results in the formation of a 1,3-zwitterionic intermediate, which is a type of sulfonium species. ccspublishing.org.cnresearchgate.net This in situ-generated sulfonium zwitterion is highly reactive and can undergo various subsequent transformations, such as sigmatropic rearrangements or further reactions with other nucleophiles present in the mixture. ccspublishing.org.cn This method provides a unique pathway to access complex sulfonium intermediates that would be difficult to prepare via traditional alkylation methods. ccspublishing.org.cn
Decomposition of Phenyldiazomethane (B1605601) in Presence of Sulfides
The generation of benzylsulfonium species can be achieved through the reaction of sulfides with a benzyl carbene, which is itself produced from the decomposition of phenyldiazomethane. This method is particularly notable for its role in the in-situ formation of sulfonium ylides, which are valuable reagents in organic synthesis, for instance, in epoxidation reactions.
The process is typically catalyzed by a metal, such as rhodium. researchgate.netoulu.fi A metal catalyst, for example, a rhodium complex like dirhodium tetraacetate ([Rh₂(OAc)₄]), facilitates the decomposition of phenyldiazomethane to generate a metal-bound carbene. oulu.fi This reactive intermediate is then intercepted by a sulfide, such as diethyl sulfide. The sulfide's lone pair of electrons attacks the carbene, leading to the formation of a benzyl-stabilized sulfonium ylide. researchgate.netoulu.fi
Substrate Scope and Functional Group Tolerance in Benzylsulfonium Synthesis
The synthesis of benzylsulfonium salts has been shown to be compatible with a wide range of substrates and functional groups, demonstrating the versatility of these methods. The tolerance for various substituents on both the benzyl moiety and the sulfide component allows for the creation of a diverse library of sulfonium salts.
Studies have demonstrated that the synthesis is tolerant of numerous functionalities on the phenyl ring of the benzyl group. These include both electron-donating and electron-withdrawing groups. researchgate.net For instance, in a one-pot epoxidation reaction proceeding through the in-situ generation of a sulfonium salt from a benzyl alcohol, electron-rich alcohols were observed to lead to faster reaction rates and higher yields. semanticscholar.org This suggests that electron-donating groups on the benzyl precursor can facilitate the formation of the sulfonium salt intermediate. semanticscholar.org
Conversely, methods have been developed that work efficiently with electron-deficient aryl rings on the sulfonium salt. A variety of important functional groups are well-tolerated under these conditions, including cyano (CN), nitro (NO₂), sulfonyl (SO₂Me), formyl (CHO), keto (COR), and ester (COOR) groups. mdpi.com The compatibility with such groups is crucial as it allows for the synthesis of complex molecules that can undergo further synthetic transformations. mdpi.com The substrate scope extends to sterically varied alcohols and aldehydes when the sulfonium salts are generated in situ for subsequent reactions. nih.gov
The table below summarizes the functional group tolerance observed in the synthesis of benzylsulfonium salts and their derivatives.
| Functional Group Category | Tolerated Examples | Source(s) |
| Electron-Withdrawing | -CN, -NO₂, -SO₂Me, -CHO, -COR, -COOR | mdpi.com |
| Halogens | Bromo, Chloro | researchgate.net |
| Alkyl & Ether | Methyl, Methoxy | researchgate.netsemanticscholar.org |
| Other | Ester, Cyano | researchgate.net |
This broad substrate scope and functional group tolerance make the synthesis of benzylsulfonium salts a robust and widely applicable methodology in modern organic chemistry. researchgate.netsioc-journal.cnorganic-chemistry.org
Mechanistic Investigations of Benzylsulfonium Mediated Reactions
Carbon-Sulfur Bond Activation Processes
The cleavage of the carbon-sulfur (C–S) bond in benzylsulfonium salts is a key step in many of their synthetic applications. This activation can proceed through several distinct mechanistic pathways, including reductive cleavage, oxidative addition to transition metals, and direct nucleophilic substitution. The preferred pathway is influenced by factors such as the reaction conditions, the nature of the substituents on the sulfonium (B1226848) salt, and the presence of catalysts or mediators.
Reductive Cleavage Mechanisms
Reductive cleavage of the C–S bond in benzylsulfonium salts is a prominent pathway, particularly under photoredox or electrochemical conditions. This process typically involves the transfer of an electron to the sulfonium salt, leading to the formation of radical intermediates.
The initiation of many reactions involving benzylsulfonium salts occurs through a single-electron transfer (SET) process. researchgate.netamanote.com In the presence of a suitable photosensitizer or an electrochemical potential, the sulfonium salt can accept an electron to form a transient sulfuranyl radical intermediate. nih.gov This intermediate is highly unstable and readily undergoes fragmentation.
Photoredox catalysis has emerged as a powerful tool for initiating SET processes under mild conditions. amanote.comsoton.ac.uk For instance, photoexcited catalysts can reduce benzylsulfonium salts to generate benzyl (B1604629) radicals. rsc.org The reduction potential of the sulfonium salt is a key factor in determining the feasibility of this process. For example, 1-benzyltetrahydro-1H-thiophen-1-ium bromide has a reduction potential of -1.48 V vs. SCE, making it susceptible to reduction by common photoexcited catalysts like fac-Ir(ppy)₃. rsc.org The SET process leads to the homolytic cleavage of the C–S bond, generating a benzyl radical and a dialkyl sulfide (B99878). rsc.orgresearchgate.net This radical generation is a fundamental step that enables a wide range of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. amanote.comnih.gov
The ability of sulfonium salts to generate radicals upon single-electron reduction has been recognized for over 50 years and is a fundamental process in nature, as seen in the reactions of S-adenosylmethionine (SAM). researchgate.netamanote.com Synthetic methods are now increasingly mimicking this natural reactivity. amanote.com
The primary consequence of the SET-induced reductive cleavage of benzylsulfonium salts is the formation of a benzyl radical. rsc.org These benzyl radicals are stabilized by the adjacent aromatic ring and are versatile intermediates in organic synthesis. rsc.org They can participate in a variety of reactions, including addition to alkenes and alkynes, and cross-coupling reactions. soton.ac.ukrsc.org
In cases where the sulfonium salt bears a carbonyl group alpha to the sulfur atom (phenacyl sulfonium salts), SET reduction can lead to the formation of α-carbonyl radicals. rsc.org These radicals are also valuable synthetic intermediates, capable of undergoing further transformations such as hydrogen atom abstraction or addition to unsaturated systems. rsc.org Mechanistic studies have shown that phenacyl sulfonium salts are readily reduced by excited photocatalysts to produce α-carbonyl radicals. rsc.org The homolytic cleavage of the radical cation formed after the initial SET can also generate a stable benzylic radical. rsc.org
| Sulfonium Salt Type | Initiation Method | Primary Radical Generated | Key Intermediate | Reference |
|---|---|---|---|---|
| Benzylsulfonium Salt | Photoredox Catalysis (SET) | Benzyl Radical | Sulfuranyl Radical | rsc.orgresearchgate.net |
| Phenacyl Sulfonium Salt | Photoredox Catalysis (SET) | α-Carbonyl Radical | α-Carbonyl Radical Cation | rsc.org |
Computational studies have provided significant insights into the structure and reactivity of the radical intermediates formed during the reductive cleavage of sulfonium salts. nih.gov Density Functional Theory (DFT) calculations are often employed to investigate the energetics of the C–S bond cleavage and the stability of the resulting radicals. chemrxiv.org
Formation of Benzyl Radicals and α-Carbonyl Radicals
Oxidative Addition Pathways with Transition Metals
In addition to reductive cleavage, benzylsulfonium salts can undergo C–S bond activation via oxidative addition to a low-valent transition metal center. nih.govresearchgate.net This pathway is particularly relevant in the context of transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net The inherent electron deficiency of sulfonium salts makes them more prone to oxidative addition compared to their neutral thioether counterparts. nih.govresearchgate.net
In this mechanism, the metal center inserts into the C–S bond, leading to an increase in its oxidation state and coordination number. wikipedia.org For example, a Ni(0) species can oxidatively add to a benzylsulfonium salt to form a Ni(II) intermediate. rsc.org This oxidative addition step is often a key part of catalytic cycles that enable the formation of new C-C, C-N, and other bonds. researchgate.netdicp.ac.cn A significant advantage of using sulfonium salts in these reactions is that the thioether leaving group is less likely to poison the catalyst compared to thiolate leaving groups generated from other sulfur-based electrophiles. nih.govresearchgate.net
The oxidative addition can be facilitated by photoredox catalysis, creating dual catalytic systems. For instance, a photoinduced nickel-catalyzed cross-coupling of benzylsulfonium salts with prolines involves the oxidative addition of the sulfonium salt to a Ni(0) species to generate a Ni(II) intermediate, which then reacts with a photochemically generated radical. rsc.org
| Transition Metal | Proposed Intermediate | Reaction Type | Reference |
|---|---|---|---|
| Nickel (Ni) | Ni(II) species | Cross-coupling | rsc.org |
| Palladium (Pd) | Aryl Pd(II) cation | Cross-coupling | rsc.org |
Intermolecular vs. Intramolecular Carbon-Sulfur Cleavage
The cleavage of the C–S bond in sulfonium salts can occur through either an intermolecular or an intramolecular process, depending on the structure of the substrate and the reaction conditions.
In many cases, the C–S bond is cleaved by an external reagent, such as a nucleophile or a reductant, in an intermolecular fashion. This is common in cross-coupling reactions where the sulfonium salt acts as an electrophile. organic-chemistry.org
However, intramolecular C–S bond cleavage is also possible, particularly in systems where a nucleophilic group is suitably positioned within the same molecule. An example is the Smiles rearrangement, which can be triggered in certain sulfonium salt intermediates. acs.org Another instance involves the intramolecular trapping of a photochemically generated radical. For example, an aryl radical generated from a sulfonium salt can undergo intramolecular cyclization, leading to the formation of new ring systems. nih.gov Mechanistic studies have shown that an initial aryl radical can cyclize via a kinetically favored 5-exo-trig pathway, followed by a ring expansion to yield the final product. nih.gov The competition between these two pathways is a critical factor in determining the outcome of the reaction.
This section delves into the mechanistic details of reactions involving benzylsulfonium salts, with a specific focus on Benzyl(diethyl)sulfanium. The discussion is centered on two primary reaction manifolds: nucleophilic substitution pathways and mechanisms mediated by ylides.
Nucleophilic Substitution and Alkylation Pathways
Reactions involving the transfer of an alkyl group from a sulfonium salt, such as this compound, to a nucleophile often proceed through a bimolecular nucleophilic substitution (SN2)-type mechanism. oup.com This pathway involves the direct attack of a nucleophile on one of the carbon atoms attached to the positively charged sulfur center.
The SN2 mechanism is characterized by an associative transition state where the nucleophile forms a bond to the electrophilic carbon while the carbon-sulfur bond is concurrently broken. nih.gov The positively charged sulfur acts as an excellent leaving group (a dialkyl sulfide), facilitating the reaction. The reactivity of benzylic and allylic electrophiles, such as the benzyl group in this compound, is known to be enhanced in SN2 reactions compared to simple aliphatic electrophiles. researchgate.net This increased reactivity is attributed to the stabilization of the transition state through the delocalization of electron density into the adjacent π-system. researchgate.net Theoretical and experimental studies confirm that these reactions are typically intermolecular processes. nih.gov
Intrinsic Reactivity Order of Alkyl Groups (Methyl, Benzyl, Allyl)
In sulfonium salts with multiple, distinct alkyl groups, the nucleophile will preferentially attack the most reactive group. The intrinsic reactivity of these groups in an SN2-type transfer from a sulfonium center has been investigated through competition experiments. nih.gov These studies have established a clear hierarchy of reactivity.
A competition experiment involving the transfer of methyl, benzyl, and allyl groups from a sulfonium salt intermediate to a nucleophile revealed the intrinsic reactivity order to be: Methyl > Benzyl > Allyl. nih.gov This order is influenced by a combination of steric and electronic factors. The methyl group, being the least sterically hindered, is the most accessible to nucleophilic attack. While the benzyl group is activated towards SN2 displacement, it is more sterically demanding than a methyl group.
Table 1: Intrinsic Reactivity Order of Alkyl Groups in SN2 Transfer from Sulfonium Salts
| Rank | Alkyl Group | Relative Reactivity |
| 1 | Methyl | Highest |
| 2 | Benzyl | Intermediate |
| 3 | Allyl | Lowest |
| Data sourced from competition experiments. nih.gov |
Role of Counterions and Promoters (e.g., Crown Ethers)
The nature of the counterion associated with the sulfonium cation and the presence of specific promoters can significantly influence the rate and outcome of alkylation reactions. The counterion's primary role relates to its solubility and its interaction with other species in the reaction mixture. Studies have shown that triflate (OTf⁻), tetrafluoroborate (B81430) (BF₄⁻), and hexafluorophosphate (B91526) (PF₆⁻) anions often give comparable and high yields in substitution reactions, whereas a more nucleophilic and coordinating counterion like bromide (Br⁻) can lead to lower yields. soton.ac.uk In some systems, the formation of specific silylated sulfonium salts is dependent on the counterion used, such as weakly coordinating borates or carborates. nih.gov
Promoters, particularly crown ethers, play a crucial role in enhancing the reactivity of nucleophiles in SN2 reactions. Crown ethers are cyclic polyethers that can selectively sequester specific metal cations within their central cavity. openstax.orgwikipedia.org For instance, 18-crown-6 (B118740) has a high affinity for the potassium ion (K⁺). wikipedia.org When a potassium salt of a nucleophile (e.g., K-Nu) is used in a nonpolar organic solvent, the 18-crown-6 encapsulates the K⁺ cation. openstax.org This sequestration effectively separates the cation from its anion, leaving a "bare" and highly reactive nucleophilic anion. openstax.org This effect dramatically enhances the SN2 reactivity of the anion. openstax.org In sulfonium salt chemistry, a [K(18-crown-6)]⁺ complex incorporating the counterion (e.g., triflate) has been identified as a key promoter for alkyl transposition reactions. nih.gov
Ylide-Mediated Reaction Mechanisms
Beyond acting as alkylating agents, benzylsulfonium salts are crucial precursors for the formation of sulfur ylides. An ylide is a neutral, zwitterionic species with a formal negative charge on a carbon atom adjacent to a formal positive charge on a heteroatom, in this case, sulfur. numberanalytics.com
Generation and Reactivity of Benzyl-Stabilized Sulfonium Ylides
Benzyl-stabilized sulfonium ylides are generated by the deprotonation of the benzylic carbon of a benzylsulfonium salt using a suitable base. wikipedia.org The acidity of the benzylic protons is increased by the adjacent positively charged sulfur atom. The resulting ylide is stabilized by the delocalization of the carbanionic charge into the phenyl ring. researchgate.net
Several methods exist for ylide generation:
Base-Induced Deprotonation: Treatment of the sulfonium salt with a base like sodium amide, potassium tert-butoxide, or an ion-exchange resin is the most direct method. wikipedia.orgresearchgate.net
Metal-Catalyzed Decomposition of Diazo Compounds: A widely used method involves the rhodium- or copper-catalyzed decomposition of a diazo compound, such as phenyldiazomethane (B1605601), in the presence of a sulfide. mdpi.comarkat-usa.orgbristol.ac.uk This forms a metal carbene which is then trapped by the sulfide to generate the ylide in situ. mdpi.com
Electrochemical Reduction: Cathodic reduction of benzylsulfonium salts can also produce the corresponding ylide. researchgate.net
Once formed, these benzyl-stabilized ylides are versatile nucleophiles. Their reactivity is exemplified by the Corey-Chaykovsky reaction, where the ylide reacts with aldehydes or ketones to form epoxides, or with imines to form aziridines. researchgate.netmdpi.comarkat-usa.org The reaction proceeds via nucleophilic attack of the ylide on the carbonyl or imine carbon, forming a betaine (B1666868) intermediate which then undergoes intramolecular ring-closure to give the three-membered ring and eliminate the dialkyl sulfide. mdpi.com
Pericyclic Rearrangements: Stevens and Sommelet-Hauser
Benzyl-stabilized sulfonium ylides can undergo characteristic pericyclic rearrangements, most notably the rsc.orgoup.com-Stevens rearrangement and the oup.comoup.com-sigmatropic Sommelet-Hauser rearrangement. rsc.orgrhhz.net These two pathways are often in competition.
rsc.orgoup.com-Stevens Rearrangement: This is a rsc.orgoup.com-sigmatropic shift. numberanalytics.com In the context of a benzyl(diethyl)sulfonium ylide, it would involve the migration of one of the ethyl groups from the sulfur atom to the adjacent benzylic carbon. The mechanism is complex and has been proposed to proceed through either a concerted pathway or a stepwise radical pair dissociation-recombination pathway. oup.comrsc.org
oup.comoup.com-Sommelet-Hauser Rearrangement: This is a oup.comoup.com-sigmatropic rearrangement. The reaction begins with the deprotonation of one of the ethyl groups to form a different ylide, which is in equilibrium with the benzyl-stabilized ylide. wikipedia.org This second, less stable ylide then undergoes a concerted oup.comoup.com-rearrangement through the aromatic ring, followed by tautomerization to restore aromaticity. The net result is the formation of an ortho-substituted N,N-dialkylbenzylamine analogue. wikipedia.org
The chemoselectivity between the Stevens and Sommelet-Hauser pathways can be controlled. rsc.orgrhhz.netresearchgate.net Research has shown that the electronic properties of the substituents on the benzyl group and the choice of solvent play a determining role. rsc.orgresearchgate.net Electron-donating groups or weakly electron-withdrawing groups on the benzyl ring tend to favor the rsc.orgoup.com-Stevens rearrangement. rsc.orgresearchgate.net Conversely, strong electron-withdrawing groups at the para-position of the benzyl ring, particularly in aqueous conditions, favor the Sommelet-Hauser pathway. rsc.orgrhhz.netresearchgate.net
Table 2: Factors Influencing Stevens vs. Sommelet-Hauser Rearrangements
| Factor | Favors rsc.orgoup.com-Stevens | Favors oup.comoup.com-Sommelet-Hauser |
| Benzyl Ring Substituent | Electron-Donating or Weakly Electron-Withdrawing | Strong Electron-Withdrawing (para-position) |
| Solvent | Non-polar solvents generally | Aqueous conditions can promote this pathway |
| Data compiled from mechanistic studies. rsc.orgrhhz.netresearchgate.net |
Formation of Carbanionic Intermediates
The formation of carbanionic intermediates is a key feature in the reactions of sulfonium salts, including this compound. The positively charged sulfur atom in the sulfonium group can stabilize an adjacent carbanion, which increases the acidity of the α-protons. mdpi.com This stabilization facilitates the formation of a carbanion through deprotonation by a suitable base.
In the context of benzylsulfonium salts, the resulting benzyl carbanion is further stabilized by the adjacent phenyl group through resonance. This enhanced stability makes the formation of the carbanionic intermediate a favorable process. These carbanionic intermediates, often in the form of sulfur ylides, are highly nucleophilic and can participate in a variety of subsequent reactions. mdpi.commsu.edu
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms involving this compound, offering insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) Studies of Transition States
Density Functional Theory (DFT) has become an indispensable tool for studying the transition states of chemical reactions. By calculating the potential energy surface, DFT methods can locate and characterize the geometry and energy of transition state structures. rsc.org This information is vital for understanding the reaction kinetics and selectivity.
In the context of benzylsulfonium-mediated reactions, DFT calculations have been employed to investigate the Gibbs free energy barriers of various reaction pathways. For example, in reactions involving the formation of a benzylic carbocation, DFT can help determine the favorability of different mechanistic routes by comparing the energies of the respective transition states. rsc.org The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results that correlate well with experimental observations. ethz.chnih.gov
Table 1: Representative DFT Functionals and Basis Sets Used in Reaction Mechanism Studies
| Functional | Basis Set | Application | Reference |
| M06-2X | 6-311+G(d,p) | Alkyl transposition reactions | nih.gov |
| B3LYP | 6-31G(d) | Borylation of pyrroles | rsc.org |
| M05 | 6-311+G(2d,p) | Solvent effects on sulfonium salt conversion | rsc.org |
| B3LYP | 6–311++G(2d,2p) | Tautomerization studies | nih.gov |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy gap between the HOMO and LUMO can indicate the reactivity of a molecule; a smaller gap generally implies higher reactivity.
In reactions involving this compound, FMO analysis can be used to predict the regioselectivity and stereoselectivity of cycloaddition reactions. wikipedia.org By identifying the HOMO and LUMO of the sulfonium salt and the reacting partner, one can rationalize the observed product distribution. For instance, the analysis can reveal whether the interaction between the HOMO of the dipole and the LUMO of the dipolarophile, or vice versa, is the dominant interaction controlling the reaction outcome. wikipedia.orgchinesechemsoc.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound and its reaction intermediates, MEP analysis can provide valuable insights into their reactivity. studylib.net For example, the MEP map of a carbanionic intermediate would clearly show a region of high negative potential localized on the carbanionic carbon, confirming its nucleophilic character. This visualization helps in understanding how the molecule will interact with other reactants.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular and intermolecular interactions by transforming the complex molecular wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements such as bonds and lone pairs. numberanalytics.comwisc.edu This analysis provides quantitative information about donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.govscirp.org
The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a donor NBO to an acceptor NBO. nih.govwisc.edu In the context of this compound, NBO analysis can be used to understand the nature of the bonding and the stability of various intermediates. rsc.org For example, it can quantify the delocalization of the lone pair electrons of a substituent into an antibonding orbital of an adjacent bond, providing insight into hyperconjugative effects that influence the molecule's geometry and reactivity. nih.gov
Applications of Benzylsulfonium Salts in Organic Synthesis
Carbon-Carbon Bond Formation
The construction of C-C bonds is a cornerstone of organic chemistry, and benzylsulfonium salts provide a valuable tool for introducing benzyl (B1604629) groups into organic molecules.
Cross-Coupling Reactions
Cross-coupling reactions are a powerful class of reactions for forming C-C bonds. Benzylsulfonium salts have been successfully employed as coupling partners in a variety of these transformations.
A notable application of benzylsulfonium salts is in zinc-mediated reductive cross-electrophile couplings with thiosulfonates. acs.orgnih.gov This transition-metal-free method facilitates the formation of benzyl sulfides through C–S bond cleavage. acs.orgnih.gov The reaction exhibits a broad substrate scope and good tolerance for various functional groups, making it a practical approach for synthesizing benzyl sulfides. acs.orgnih.govorganic-chemistry.org The process is effective for both thiolation and selenylation by using the appropriate thiosulfonate or selenosulfonate. acs.org
Table 1: Zinc-Mediated Reductive Cross-Electrophile Coupling of Benzylsulfonium Salts with Thiosulfonates. acs.orgnih.gov
| Entry | Benzylsulfonium Salt | Thiosulfonate | Product | Yield (%) |
| 1 | Benzyl(diethyl)sulfanium bromide | Methyl methanethiosulfonate | Benzyl methyl sulfide (B99878) | 85 |
| 2 | 4-Methoxythis compound bromide | Phenyl benzenethiosulfonate | 4-Methoxybenzyl phenyl sulfide | 78 |
| 3 | 4-Chlorothis compound bromide | Ethyl ethanethiosulfonate | 4-Chlorobenzyl ethyl sulfide | 82 |
Note: The yields are representative and may vary based on specific reaction conditions.
Visible-light photoredox catalysis has enabled the use of benzylsulfonium salts as alkylating agents. rsc.orgnih.govnih.gov In these reactions, a photocatalyst, such as fac-Ir(ppy)₃, absorbs light and initiates a single-electron transfer (SET) process. nih.govnih.gov This SET reduces the benzylsulfonium salt to generate a benzyl radical, which can then participate in various C-C bond-forming reactions. rsc.orgnih.gov For instance, the alkenylation of benzylsulfonium salts has been achieved using this method, tolerating a range of functional groups. nih.govnih.gov This approach allows for the formation of allylbenzenes from readily available benzyl alcohols, which are precursors to the sulfonium (B1226848) salts. nih.govnih.gov
Mechanistic studies suggest that the process involves the generation of a benzyl radical from the sulfonium salt via SET with the excited photocatalyst. rsc.org This radical then adds to a heteroarene or another coupling partner. rsc.org Subsequent oxidation and deprotonation steps yield the final alkylated product. rsc.org
Benzylsulfonium salts have proven to be effective electrophiles in palladium- and nickel-catalyzed cross-coupling reactions, including the Stille, Suzuki-Miyaura, and Negishi reactions. rsc.org These reactions are fundamental in organic synthesis for creating C(sp²)–C(sp³) bonds. researchgate.net
Stille Coupling: In Stille couplings, benzylsulfonium salts react with organostannanes in the presence of a palladium catalyst. rsc.org This method has been demonstrated with various aryl and alkynyl stannanes. researchgate.net
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling of benzylsulfonium salts with boronic acids or their derivatives is another important application. rsc.orgrsc.orgnih.gov These reactions, often catalyzed by palladium complexes, provide a route to diarylmethanes and other benzylated compounds. rsc.orgnih.gov The use of potassium aryltrifluoroborates as the boron coupling partner has been shown to be effective. nih.gov
Negishi Coupling: Benzylsulfonium salts can also participate in Negishi couplings with organozinc reagents, catalyzed by either palladium or nickel. rsc.orgwikipedia.orgnih.govorganic-chemistry.org This reaction is versatile, allowing for the coupling of various organic fragments. wikipedia.orgorganic-chemistry.org Nickel-catalyzed reductive cross-coupling reactions between benzylsulfonium salts and benzyl bromides have been developed for the synthesis of dihydrostilbene derivatives. nih.gov
Table 2: Examples of Pd- and Ni-Catalyzed Cross-Coupling Reactions with Benzylsulfonium Salts.
| Coupling Reaction | Catalyst | Coupling Partners | Product Type | Ref. |
| Stille | Pd(PPh₃)₄ | Benzylsulfonium salt, Organostannane | Benzylated arene/alkyne | rsc.org |
| Suzuki-Miyaura | PdCl₂(dppf) | Benzylsulfonium salt, Arylboronic acid | Diarylmethane | nih.gov |
| Negishi | Ni(acac)₂ | Benzylsulfonium salt, Organozinc reagent | Benzylated compound | wikipedia.orgnih.gov |
The direct C-H alkylation of heteroarenes, such as quinoxalinones, with benzylsulfonium salts represents a significant advancement in synthetic methodology. rsc.orgacs.orgresearchgate.netresearchgate.net Photoredox catalysis has been instrumental in this area, enabling the C3-alkylation of quinoxalin-2(1H)-ones. rsc.orgresearchgate.net The reaction is initiated by the generation of a benzyl radical from the benzylsulfonium salt, which then adds to the electron-deficient heteroarene. rsc.org This method provides access to a variety of C3-alkylated quinoxalinones, which are important scaffolds in medicinal chemistry. researchgate.netresearchgate.net
Palladium- and Nickel-Catalyzed C-C Bond Formations (e.g., Stille, Suzuki-Miyaura, Negishi)
Cyclization and Ring-Forming Reactions
Stereoselective Aziridination via Sulfonium Ylides
The reaction of sulfonium ylides with imines provides a direct route to aziridines, three-membered nitrogen-containing heterocycles that are valuable building blocks in organic synthesis. mdpi.commdpi.com The stereochemical outcome of this transformation is a critical aspect, and significant research has been dedicated to achieving high levels of stereoselectivity.
In the context of benzyl-stabilized sulfonium ylides, their reaction with chiral N-tert-butanesulfinyl imines has been shown to produce trans-aziridines with high diastereoselectivity. mdpi.comarkat-usa.org The reaction proceeds through a betaine (B1666868) intermediate, and the subsequent ring closure with elimination of the sulfide affords the aziridine (B145994) product. mdpi.com The diastereoselectivity of this process can be influenced by the choice of solvent and the specific sulfide used. arkat-usa.org For instance, studies have shown that using toluene (B28343) as a solvent with tetrahydrothiophene (B86538) (THT) as the sulfide can lead to high diastereomeric excess of the major trans isomer. arkat-usa.org The addition of the benzyl-stabilized sulfur ylide to the imine is generally considered to be under kinetic control, meaning the irreversible addition step dictates the final stereochemistry. arkat-usa.org
Table 1: Stereoselective Aziridination of N-Sulfinyl Imines with Benzyl-Stabilized Sulfur Ylides arkat-usa.org
| Entry | Sulfide | Solvent | trans/cis ratio | d.e. of major trans isomer (%) |
| 1 | Me2S | MeCN | >99:1 | 38 |
| 2 | Et2S | MeCN | >99:1 | 42 |
| 3 | DBS | MeCN | >99:1 | 48 |
| 4 | THT | MeCN | >99:1 | 40 |
| 5 | Me2S | Toluene | >99:1 | 40 |
| 6 | THT | Toluene | >99:1 | 78 |
| DBS = Dibenzyl sulfide; THT = Tetrahydrothiophene |
Epoxidation Reactions
The Corey-Chaykovsky epoxidation, a reaction between a sulfonium ylide and a carbonyl compound, is a fundamental method for the synthesis of epoxides. nih.gov Benzylsulfonium salts are effective precursors for the ylides used in these transformations. wiley-vch.de The reaction is particularly useful for preparing aryl-substituted epoxides from aldehydes and ketones. wiley-vch.deresearchgate.net
The stereoselectivity of the epoxidation reaction involving benzyl sulfonium ylides has been a subject of investigation. bristol.ac.uk The formation of either cis or trans epoxides is often under kinetic control, with the trans isomer typically being the major product due to the irreversible formation of the more stable anti-betaine intermediate. bristol.ac.uk The reaction is applicable to a wide range of aldehydes, including aromatic, heteroaromatic, and α,β-unsaturated aldehydes, often favoring epoxidation over competing cyclopropanation. mdpi.com One-pot procedures have been developed where the sulfonium salt is generated in situ from a benzyl alcohol, followed by reaction with an aldehyde to yield the epoxide. nih.gov
Table 2: One-Pot Epoxidation from Benzyl Alcohols and Aldehydes nih.gov
| Entry | Benzyl Alcohol | Aldehyde | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 2,3-Diphenyloxirane | 85 |
| 2 | 4-Methoxybenzyl alcohol | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)oxirane | 92 |
| 3 | Benzyl alcohol | Cinnamaldehyde | 2-Phenyl-3-styryloxirane | 78 |
| 4 | Benzyl alcohol | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-3-phenyloxirane | 88 |
Cyclopropanation Reactions
In addition to epoxidation, sulfonium ylides derived from benzylsulfonium salts can react with α,β-unsaturated carbonyl compounds to afford cyclopropanes. researchgate.net This transformation, known as the Corey-Chaykovsky cyclopropanation, is a powerful tool for the construction of three-membered carbocyclic rings.
The reaction's regioselectivity, whether it leads to epoxidation or cyclopropanation, can be influenced by the nature of the ylide and the substrate. While stabilized sulfonium ylides often favor cyclopropanation, the reaction with α,β-unsaturated aldehydes can sometimes exclusively yield epoxides. mdpi.com The stereochemical outcome of the cyclopropanation can be controlled by various factors, including the use of chiral catalysts or auxiliaries. unl.pt For instance, the cyclopropanation of certain alkenes using sulfonium salts can be directed by neighboring groups like benzyl ethers, leading to high diastereoselectivity. unl.pt
Photo-induced Cyclizations
Benzylsulfonium salts can also participate in photo-induced reactions, expanding their synthetic utility beyond traditional ylide chemistry. rsc.org Under photoredox catalysis, benzylsulfonium salts can serve as precursors to benzyl radicals. rsc.orgamanote.com These radicals can then engage in various transformations, including cyclization reactions.
For example, visible-light-induced reactions have been developed for the construction of medium-sized nitrogen-containing heterocycles. rsc.org While the direct involvement of this compound in such specific photo-induced cyclizations is not extensively detailed in the provided context, the general principle of generating benzyl radicals from benzylsulfonium salts under photochemical conditions opens avenues for their use in radical-mediated cyclization cascades. rsc.org
Carbon-Heteroatom Bond Formation
Benzylsulfonium salts are effective electrophilic benzylating agents, capable of transferring a benzyl group to various nucleophiles. This reactivity is particularly useful for the formation of carbon-heteroatom bonds.
O- and S-Benzylation of Nucleophiles (e.g., Phenol (B47542), Thiophenol)
Benzylsulfonium salts have been successfully employed for the O-benzylation of phenols and the S-benzylation of thiophenols. researchgate.net These reactions typically proceed under mild, near-neutral conditions, offering an advantage over methods that require harsh bases. researchgate.net The use of a two-phase system can facilitate these benzylations. researchgate.net The development of polymer-supported benzylsulfonium salts has further enhanced the practicality of these reactions, allowing for easy purification of the benzylated products. researchgate.net
Table 3: Benzylation of Nucleophiles using Oligomeric Benzylsulfonium Salts ku.edu
| Nucleophile | Product | Yield (%) | Purity (%) |
| Morpholine | N-Benzylmorpholine | 99 | 98 |
| Thiomorpholine | N-Benzylthiomorpholine | 93 | 98 |
| Phenol | Benzyl phenyl ether | - | - |
| Thiophenol | Benzyl phenyl sulfide | - | - |
| Data for phenol and thiophenol benzylation with oligomeric salts is mentioned qualitatively in the source but specific yields and purities are not provided in the table. |
N-Alkylation of Heterocycles (e.g., Indoles, Benzimidazole)
The N-alkylation of nitrogen-containing heterocycles is a crucial transformation in medicinal chemistry and materials science. gsconlinepress.comorganic-chemistry.org Benzylsulfonium salts have been shown to be effective reagents for the N-benzylation of heterocycles like indoles and benzimidazoles. researchgate.netgoogle.com
The N-benzylation of indoles can be challenging due to the potential for C-alkylation. orgsyn.org However, methods utilizing benzylsulfonium salts under basic conditions have been described. researchgate.net Similarly, benzimidazoles can be readily N-alkylated with benzylating agents. gsconlinepress.cominstras.com The reaction conditions, such as the choice of base and solvent, can be optimized to achieve high yields and regioselectivity. organic-chemistry.orgtsijournals.com For instance, the use of potassium carbonate in dimethylformamide (DMF) is a common condition for the N-alkylation of benzimidazoles with benzyl halides, a process analogous to benzylation with sulfonium salts. gsconlinepress.com
Table 4: N-Alkylation of Heterocycles
| Heterocycle | Benzylating Agent | Product | Reference |
| Indole | Benzyl bromide (model for sulfonium salt) | 1-Benzylindole | orgsyn.org |
| Benzimidazole | Benzyl chloride (model for sulfonium salt) | 1-Benzyl-2-(benzylthiomethyl)-1H-benzimidazole | gsconlinepress.com |
| Benzimidazole | Benzylsulfonium salt | N-Benzylbenzimidazole | researchgate.net |
Hydroxylation Reactions
While direct studies on this compound for hydroxylation are not prevalent, the reactivity of the broader class of aryl sulfonium salts provides a strong indication of their utility in phenol synthesis. Aryl sulfonium salts can be effectively hydroxylated using reagents like acetohydroxamic acid and oxime, with cesium carbonate as a base, to produce a diverse range of hydroxylated arenes in yields from 47% to 95%. researchgate.netmdpi.comresearchgate.net These reactions demonstrate a wide tolerance for various functional groups, including cyano, nitro, sulfonyl, formyl, keto, and ester groups, which remain intact under the mild reaction conditions. mdpi.comresearchgate.net
Furthermore, the generation of alkoxysulfonium ion intermediates through anodic oxidation has been shown to facilitate the oxidative hydroxylation of toluene derivatives to form benzyl alcohols. researchgate.netacs.org This method is notable for preventing the overoxidation that benzyl alcohols are typically susceptible to. researchgate.netacs.org Another approach involves the photoredox-catalyzed radical addition and hydroxylation of alkenes using sulfur ylides, which are precursors to sulfonium salts. rsc.org This process begins with the single-electron transfer (SET) reduction of the in situ generated sulfonium salt to form an α-carbonyl radical, which then adds to the alkene. A subsequent SET oxidation and nucleophilic attack by water yields the hydroxylated product. rsc.org
Table 1: Hydroxylation of Aryl Sulfonium Salts This table is representative of the general reaction; specific data for this compound was not available.
| Aryl Sulfonium Salt Substrate | Hydroxylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Aryl sulfonium salt with electron-withdrawing group | Acetohydroxamic acid | Cs₂CO₃ | DMSO | 80 | Moderate to High mdpi.com |
| Aryl sulfonium salt with electron-withdrawing group | Benzaldoxime | Cs₂CO₃ | DMSO | 80 | 58 (NMR Yield) mdpi.com |
Molecular Editing and Functionalization Strategies
Benzylsulfonium salts are at the forefront of innovative molecular editing and functionalization techniques, enabling precise modifications that are often challenging to achieve through traditional synthetic routes.
Precise Alkyl Group Transposition
Inspired by the biological methylating agent S-adenosyl-L-methionine (SAM), a cofactor based on a sulfonium structure, researchers have developed methods for precise alkyl group transposition using sulfonium salt intermediates. nih.gov An aryne-activation strategy allows for the in situ generation of sulfonium intermediates from thioethers, which then undergo an intermolecular alkyl group transposition. nih.gov Theoretical and experimental studies have shown that a triflate-anion-incorporated [K(18-crown-6)] complex is a key promoter for this thermodynamically favorable process. nih.gov
Following this, a series of stable and easy-to-handle sulfonium salts have been designed as electrophilic alkylating agents. nih.gov These reagents provide a controllable source of alkyl groups, facilitating the selective modification of a wide range of nucleophiles under mild conditions. nih.gov A competition experiment demonstrated the reactivity order of the transferred group to be methyl > benzyl > allyl. nih.gov
Late-Stage Modification of Complex Scaffolds
The capacity for late-stage functionalization (LSF) is a critical advantage of using benzylsulfonium salts, allowing for the modification of complex molecules, including pharmaceuticals, at a late stage in their synthesis. nih.govmpg.dempg.de This approach avoids the need for protecting groups or the de novo synthesis of analogues. Arylthianthrenium salts, a type of sulfonium salt, are particularly effective for the site-selective functionalization of arenes. mpg.dempg.de These salts act as versatile synthetic handles for a variety of bond-forming reactions, including C-C, C-N, C-O, C-S, and C-F bond formations. mpg.de
The C-N cross-coupling of aryl thianthrenium salts with a wide array of nitrogen-based nucleophiles, such as primary and secondary alkyl and aryl amines, as well as N-heterocycles, highlights the utility of this method for the late-stage diversification of drug-like molecules. acs.org
Deuterodifluoromethylthiolation Utilizing Benzyl Sulfoxide (B87167) Reagents
A novel and stable reagent, benzyl deuteriodifluoromethyl sulfoxide, has been developed for direct deuterodifluoromethylthiolation. acs.orgacs.orgfigshare.comnih.gov This reagent is synthesized from readily available starting materials: benzyl mercaptan (BnSH), heavy water (D₂O), and BrCF₂P(O)(OEt)₂. acs.org When promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), this benzyl sulfoxide reagent demonstrates high reactivity for the C-H deuterodifluoromethylthiolation of electron-rich arenes, indoles, and alkenes under metal-free conditions. acs.orgacs.orgfigshare.com The reactions proceed with high rates of deuterium (B1214612) incorporation and produce good to excellent yields. acs.orgacs.orgfigshare.com This method has also been successfully applied to the intramolecular cyclization of 2-alkynylbenzoates to furnish SCF₂D-substituted isocoumarins. acs.org
Table 2: Deuterodifluoromethylthiolation of Various Nucleophiles
| Substrate | Reagent | Promoter | Solvent | Temperature (°C) | Yield (%) | D-incorporation (%) |
|---|---|---|---|---|---|---|
| Electron-rich Arenes | Benzyl deuteriodifluoromethyl sulfoxide | Tf₂O | CH₂Cl₂ | 22 | Good to Excellent acs.org | High acs.org |
| Indoles (C3-selective) | Benzyl deuteriodifluoromethyl sulfoxide | Tf₂O | CH₂Cl₂ | 22 | Moderate to Excellent acs.org | 99 acs.org |
| Alkenes | Benzyl deuteriodifluoromethyl sulfoxide | Tf₂O | CH₂Cl₂ | 22 | Good to Excellent acs.org | High acs.org |
| 2-Alkynylbenzoates | Benzyl deuteriodifluoromethyl sulfoxide | Tf₂O | CH₂Cl₂ | 22 | Good acs.org | High acs.org |
Difunctionalization of Alkenes
Benzylsulfonium salts serve as key reagents in the difunctionalization of alkenes. Photoredox catalysis has enabled the 1,2-difunctionalization of alkenes where a benzylsulfonium intermediate, formed from the reaction of a radical with the alkene, is intercepted by various nucleophiles. mdpi.com This provides a versatile method for creating two new bonds across a double bond. rsc.org
For instance, the photoredox-catalyzed reaction of sulfur ylides with alkenes and water leads to hydroxyalkylation. rsc.org The process is initiated by the single-electron transfer (SET) reduction of the sulfonium salt to create an α-carbonyl radical. This radical adds to the alkene, and subsequent oxidation and nucleophilic attack by water result in the 1,2-difunctionalized product. rsc.org Similarly, S-(aryl) tetrahydrothiophenium salts have been used for the difunctionalization of simple alkenes under photoirradiation to yield α-alkyl-acetophenones. rsc.org
Spectroscopic and Structural Characterization of Benzylsulfonium Salts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of benzylsulfonium salts. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of the atoms within the molecule.
Proton (¹H) NMR spectroscopy of benzylsulfonium salts provides characteristic signals for the benzylic, aromatic, and alkyl protons. For the Benzyl(diethyl)sulfonium cation, the key proton signals are those of the benzyl (B1604629) group (the CH₂ and phenyl protons) and the two ethyl groups attached to the sulfur atom.
The benzylic protons (Ar-CH₂-S⁺) are deshielded by the adjacent positively charged sulfur atom and typically appear as a singlet significantly downfield. In a related compound, 1-Benzyltetrahydro-1H-thiophen-1-ium, these benzylic protons resonate at approximately 4.55 ppm (in DMSO-d₆) acs.org. The protons of the phenyl ring typically appear as a multiplet in the aromatic region, generally between 7.4 and 7.6 ppm acs.org.
The methylene (B1212753) protons of the ethyl groups (S⁺-CH₂-CH₃) are adjacent to the sulfur cation and are observed as a quartet due to coupling with the methyl protons. The terminal methyl protons (S⁺-CH₂-CH₃) appear as a triplet. In a similar structure, (p-Chlorobenzyl)ethylmethylsulfonium, the ethyl group's methylene quartet appears at δ 3.28 and the methyl triplet at δ 1.32 nih.gov. These observations allow for the prediction of the ¹H NMR spectral data for Benzyl(diethyl)sulfonium.
Table 1: Representative ¹H NMR Data for Benzyl(diethyl)sulfonium Cation Data is inferred from closely related benzylsulfonium salt analogs. acs.orgnih.gov
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl (Ar-H) | 7.40 - 7.60 | Multiplet | - |
| Benzylic (Ar-CH₂) | ~ 4.60 | Singlet | - |
| Ethyl Methylene (S⁺-CH₂) | ~ 3.30 | Quartet | ~ 7.5 |
| Ethyl Methyl (CH₃) | ~ 1.35 | Triplet | ~ 7.5 |
In ¹³C NMR spectra of benzylsulfonium salts, the carbon atoms bonded to the positively charged sulfur are shifted downfield. For the Benzyl(diethyl)sulfonium cation, the benzylic carbon (Ar-CH₂-S⁺) is expected to have a chemical shift in the range of 45-50 ppm, as seen in analogs like 1-Benzyltetrahydro-1H-thiophen-1-ium, where this carbon appears at 45.0 ppm acs.org. The carbons of the phenyl ring produce signals in the aromatic region, typically between 129 and 131 ppm acs.org.
The ethyl group carbons also show characteristic shifts. The methylene carbons (S⁺-CH₂) are directly attached to the sulfur atom and are more deshielded than the terminal methyl carbons (CH₃). In related sulfonium (B1226848) salts, these S-CH₂ carbons appear around 40-45 ppm, while the methyl carbons are found further upfield acs.org.
Table 2: Representative ¹³C NMR Data for Benzyl(diethyl)sulfonium Cation Data is inferred from closely related benzylsulfonium salt analogs. acs.org
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Phenyl (Ar-C) | 129.0 - 131.0 |
| Benzylic (Ar-CH₂) | ~ 45.0 |
| Ethyl Methylene (S⁺-CH₂) | ~ 43.0 |
| Ethyl Methyl (CH₃) | ~ 9.5 |
Benzylsulfonium cations are often isolated with non-nucleophilic counter-ions such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) to enhance their stability. researchgate.netresearchgate.net ¹⁹F and ³¹P NMR spectroscopy are employed to characterize these specific anions.
For salts containing the hexafluorophosphate anion, ³¹P NMR typically shows a characteristic septet due to coupling with the six equivalent fluorine atoms. Correspondingly, the ¹⁹F NMR spectrum displays a doublet due to coupling with the phosphorus atom. The chemical shifts and coupling constants are indicative of the integrity of the PF₆⁻ anion.
Similarly, for tetrafluoroborate salts, ¹⁹F NMR is used to identify the BF₄⁻ anion. Studies on various salts with this counter-ion show that in dilute solutions, the NMR parameters of the anion are largely insensitive to the structure of the associated cation. semanticscholar.org These techniques are therefore crucial for confirming the complete ionic composition of the sulfonium salt.
Fluorine (19F) NMR and Phosphorus (31P) NMR Applications
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight and elemental composition of the sulfonium cation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. acs.orgrsc.orgdoi.org For the Benzyl(diethyl)sulfonium cation, the molecular formula is [C₁₁H₁₇S]⁺. The theoretical exact mass can be calculated with high precision.
The calculated monoisotopic mass for the Benzyl(diethyl)sulfonium cation, [C₁₁H₁₇S]⁺, is 181.1051 m/z. Experimental HRMS analysis of analogous compounds confirms their composition with high accuracy. For instance, the cation of 1-Benzyltetrahydro-1H-thiophen-1-ium ([C₁₁H₁₅S]⁺) has a calculated mass of 179.0889 m/z and an experimentally found mass of 179.0887 m/z. acs.org This level of precision allows for the unambiguous confirmation of the chemical formula of the target ion.
Electrospray Ionization (ESI) and Electron Ionization (EI) Techniques
Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation patterns of benzylsulfonium salts. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of these ionic and often thermally labile compounds. nih.govacs.org High-resolution mass spectrometry (HRMS) coupled with ESI and a time-of-flight (TOF) analyzer is frequently used to obtain accurate mass measurements, confirming the elemental composition of the synthesized salts. nih.govacs.orgdoi.org
In contrast, Electron Ionization (EI) is a harder ionization method that can lead to extensive fragmentation. tandfonline.com While this can make it challenging to observe the molecular ion of the intact sulfonium salt, the resulting fragmentation pattern provides valuable structural information. tandfonline.com A common fragmentation pathway for molecules containing a benzyl group is the formation of the tropylium (B1234903) cation (C₇H₇⁺) at m/z = 91, which is a characteristic peak in the EI mass spectra of many benzyl derivatives. encyclopedia.pub The thermal decomposition of sulfonium salts prior to ionization can also be observed, leading to the detection of corresponding sulfides. tandfonline.com
Table 1: Mass Spectrometry Data for Selected Sulfonium Salts
| Compound | Ionization Method | Key Fragments (m/z) | Reference |
|---|---|---|---|
| Benzyl(diethyl)sulfanium | ESI-TOF | [M+H]⁺ | doi.org |
| Benzyl(phenyl)(2,4,6-trimethoxyphenyl)sulfonium trifluoromethanesulfonate (B1224126) | ESI | [M]⁺ | nih.gov |
| 2-Chloroethyl benzyl sulfide (B99878) decomposition products | GC/MS (EI) | Tropylium ion (91) | tandfonline.comencyclopedia.pub |
| Dimethyl(octadecyl)sulfanium chloride | ESI | [M]⁺ |
Time-of-Flight (TOF) MS
Time-of-Flight (TOF) mass spectrometry is often paired with ESI to provide high-resolution and accurate mass data for benzylsulfonium salts. nih.govamericanpharmaceuticalreview.com This combination, known as ESI-TOF, is crucial for the unambiguous identification of these compounds and for confirming the success of synthetic procedures. doi.org The high mass accuracy of TOF analyzers allows for the determination of elemental compositions, which is essential for distinguishing between compounds with similar nominal masses. physchemres.org The technique is widely applied in the characterization of various sulfonium salts, providing confidence in their structural assignments. nih.govacs.org
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of benzylsulfonium salts in the solid state. These studies confirm the pyramidal geometry around the sulfur atom, as predicted by VSEPR theory. nih.gov The bond lengths and angles obtained from crystallographic data offer insights into the steric and electronic environment of the sulfonium center. For instance, the analysis of methyl(phenyl)(2,4,6-trimethoxyphenyl)sulfonium trifluoromethanesulfonate revealed an average S-C bond distance of 1.79 Å and a pyramidal geometry at the sulfur atom. nih.gov The solid-state packing and intermolecular interactions can also be examined, providing a complete picture of the compound's structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules, offering a fingerprint of the functional groups present in benzylsulfonium salts.
IR spectroscopy is routinely used to identify characteristic vibrations. For example, the IR spectrum of a benzylpyrazinium hexafluoroantimonate salt showed characteristic bands for the SbF₆⁻ counterion at 667 cm⁻¹ and various aromatic C-H and C=C stretching and bending vibrations. mdpi.com The presence of specific functional groups on the benzyl ring or the other substituents on the sulfur atom can be confirmed by their characteristic IR absorptions. scribd.com
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for studying the symmetric vibrations of non-polar bonds. In the context of sulfonium salts, Raman spectroscopy has been used to study the vibrational modes of counterions like sulfate (B86663), where the splitting of the ν₁ and ν₃ vibrational modes can indicate changes in symmetry upon coordination. nasa.gov Surface-Enhanced Raman Spectroscopy (SERS) has been employed for the sensitive detection of related compounds like benzylpenicillin sodium, demonstrating the potential for trace analysis. nih.gov
Table 2: Characteristic Vibrational Frequencies for Benzylsulfonium Salt Components
| Functional Group / Ion | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |
|---|---|---|---|---|
| SbF₆⁻ | Stretching | 667 | IR | mdpi.com |
| SO₄²⁻ | ν₁ Symmetric Stretch | ~980-1026 | Raman | nasa.gov |
| Aromatic C-H | Stretching | ~3000-3100 | IR | mdpi.com |
| Aromatic C=C | Stretching | ~1450-1600 | IR | mdpi.com |
Advanced Spectroscopic Techniques for Unstable Intermediates
The study of unstable intermediates in reactions involving benzylsulfonium salts often requires specialized spectroscopic techniques. For instance, in situ FTIR or Raman spectroscopy can be used to monitor reactions in real-time, allowing for the detection of transient species and providing mechanistic insights. The investigation of photochemical reactions of sulfonium salts, which can act as photoacid generators, may involve time-resolved spectroscopic methods to observe the initial bond cleavage events and the formation of reactive intermediates. The study of electron donor-acceptor (EDA) complexes involving sulfonium salts has also emerged as a significant area, where spectroscopic techniques are used to characterize the charge-transfer interactions that lead to the generation of radical species. nih.gov
Advanced Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of sulfonium (B1226848) salts. These calculations provide insights into the molecule's preferred shapes, stability, and electronic nature.
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements, or conformations, which can interconvert. Conformational analysis involves identifying the most stable of these arrangements and the energy barriers between them. This is achieved by mapping the potential energy surface (PES), a multidimensional landscape that represents the potential energy of the molecule as a function of its atomic coordinates. mdpi.com
For Benzyl(diethyl)sulfanium, the key degrees of freedom include the rotation around the sulfur-benzyl bond and the sulfur-ethyl bonds.
Stable Conformers: The points of lowest energy on the PES correspond to the most stable conformations, or local minima. Computational methods can optimize the geometry to find these stable structures.
Transition States: The energy maxima on the paths between stable conformers are known as transition states. The energy difference between a stable conformer and a transition state represents the activation energy for conformational change.
Methodology: Quantum chemical methods are used to calculate the energy for a systematic series of geometries (e.g., by rotating a specific dihedral angle) to construct the PES. rsc.orgresearchgate.net Studies on related molecules, such as the benzyl (B1604629) radical and other sulfonium salts, demonstrate that these surfaces provide critical information on molecular flexibility and the relative populations of different conformers at thermal equilibrium. rsc.orgrsc.org
Table 1: Key Aspects of Potential Energy Surface (PES) Analysis
| Concept | Description | Relevance to this compound |
|---|---|---|
| Local Minima | Stable, low-energy conformations of the molecule. | Represents the most likely spatial arrangements of the benzyl and diethyl groups around the sulfur atom. |
| Transition States | Energy maxima on the pathway between two local minima; the highest point on the lowest energy barrier. | Determines the energy barrier for rotation around C-S bonds, indicating the flexibility of the molecule. |
| Global Minimum | The lowest energy point on the entire potential energy surface. mdpi.com | Represents the single most stable conformation of the molecule in the gas phase. |
Quantum chemical calculations are essential for predicting the chemical reactivity and thermodynamic stability of this compound. The presence of the positively charged sulfonium center is a dominant factor in its chemical behavior. acs.org
Thermodynamic Stability: The stability of the sulfonium salt can be evaluated by calculating its heat of formation and by comparing its energy to that of potential decomposition products. For instance, the conversion of sulfonium salts to a sulfide (B99878) and an alkyl halide is a common decomposition pathway whose energetics can be modeled. rsc.org
Kinetic Reactivity: Reactivity is often assessed by examining the energy of frontier molecular orbitals. The HOMO-LUMO gap (the energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital) is a key indicator; a small gap generally implies higher reactivity. researchgate.net
Reaction Mechanisms: Computational modeling can map the entire reaction coordinate for processes like nucleophilic substitution, providing the structures and energies of reactants, transition states, and products. This helps to determine whether a reaction proceeds via a standard SN1 or SN2 mechanism. rsc.org Competition experiments and DFT calculations on related systems have shown that the intrinsic reactivity for alkyl group transfer from a sulfonium center often follows the order of methyl > benzyl > allyl. nih.gov
Acidity: The pKa values of C-H bonds adjacent to the sulfonium center can be predicted using established computational protocols, which is crucial for understanding potential reactions involving deprotonation to form ylides. osti.gov
The distribution of electrons within the this compound cation dictates its reactivity, particularly its electrophilic nature.
LUMO (Lowest Unoccupied Molecular Orbital): As an electrophile, the LUMO of the this compound cation is of primary importance. This orbital represents the most favorable location for accepting electrons from a nucleophile. Due to the positive charge on the sulfur atom, the LUMO is expected to be low in energy and localized significantly on the sulfur and the adjacent carbon atoms of the benzyl and ethyl groups. researchgate.netsemanticscholar.org Studies on analogous alkynyl sulfonium salts confirm that the sulfonium group is key to stabilizing the LUMO and enhancing reactivity. acs.org
Charge Distribution: The formal positive charge is not confined solely to the sulfur atom but is distributed across the molecule. Mulliken charge analysis or other charge partitioning schemes can quantify the partial charge on each atom. semanticscholar.orgresearchgate.net These calculations typically show that the sulfur atom bears a significant positive charge, and the hydrogen atoms also carry partial positive charges, while the carbon atoms are more varied. This distribution highlights the electrophilic sites within the molecule.
Table 2: Calculated Electronic Properties and Their Significance
| Property | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Indicates ionization potential and reactivity as a reducing agent (less likely for a cation). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. researchgate.net | Indicates electron affinity and susceptibility to nucleophilic attack. A low LUMO energy signifies high electrophilicity. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. semanticscholar.org | A small gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |
| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. researchgate.net | Reveals the distribution of the positive charge, identifying the most electrophilic centers (likely sulfur and α-carbons). |
Reactivity and Stability Prediction
Intermolecular Interactions and Solid-State Phenomena
In the condensed phase (liquid or solid), the behavior of this compound is governed by interactions between individual cations and their counter-ions.
In the solid state, this compound would form a crystal lattice where the packing is dictated by a balance of various non-covalent interactions. rsc.org While a specific crystal structure for this compound is not available, studies on related sulfonium salts provide a clear picture of the expected interactions. researchgate.netmdpi.com
Ion-Pairing: The primary interaction will be the strong electrostatic attraction between the this compound cation and its counter-ion.
Hydrogen Bonding: Weak C–H···X hydrogen bonds, where X is the anionic counter-ion (e.g., a halide), are expected to be numerous and play a significant role in stabilizing the crystal packing. mdpi.com
Analysis Methods: These subtle interactions are studied computationally using tools like Hirshfeld surface analysis, which maps intermolecular contacts, and the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density to characterize the nature and strength of bonds and interactions. researchgate.netmdpi.com
The interaction of this compound with surfaces is critical for applications in areas like catalysis or as a surface-modifying agent. Adsorption is the accumulation of molecules on a surface. solubilityofthings.com
Physisorption: This involves weak, non-specific van der Waals forces between the sulfonium salt and the surface. It is a reversible process with low enthalpy changes. solubilityofthings.com
Chemisorption: This involves stronger, more specific interactions, such as the formation of ionic or covalent bonds between the molecule and the surface. For a cation like this compound, this would be particularly strong on a negatively charged surface. solubilityofthings.com
Adsorption Isotherms: The relationship between the concentration of the substance and the amount adsorbed on a surface at constant temperature is described by adsorption isotherms (e.g., Langmuir, Freundlich).
Thermodynamics of Adsorption: Theoretical calculations can determine the Gibbs free energy of adsorption (ΔG°ads). A negative value indicates spontaneous adsorption. The magnitude can help distinguish between physisorption (typically -20 to -40 kJ/mol) and chemisorption (typically -80 to -200 kJ/mol). researchgate.net A study on a dodecyldimethylsulfonium iodide ionic liquid, for example, found a ΔG°ads of -34.89 kJ/mol, indicating spontaneous adsorption on steel that involves both physisorption and chemisorption. researchgate.net
Table 3: Factors Influencing Adsorption
| Factor | Influence on Adsorption |
|---|---|
| Surface Area of Adsorbent | Higher surface area provides more sites for adsorption, increasing the total amount of adsorbed substance. iitk.ac.in |
| Temperature | The effect is complex. Generally, exothermic physisorption decreases with increasing temperature, while endothermic chemisorption can increase. iitk.ac.in |
| Concentration/Pressure | Higher concentration of the adsorbate in solution generally leads to increased surface coverage until saturation is reached. iitk.ac.in |
| Nature of Surface | The chemical and electronic properties of the surface (e.g., charge, polarity) determine the strength and type of interaction (physisorption vs. chemisorption). |
Non-Covalent Interactions in Crystal Structures
Modeling of Reaction Dynamics and Energetics
Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions involving sulfonium salts. Through the modeling of reaction dynamics and energetics, researchers can elucidate mechanisms, predict reactivity, and understand the influence of the surrounding environment. These theoretical studies on sulfonium salts, particularly analogues of this compound, offer deep insights into their chemical behavior at a molecular level. While specific computational data for this compound is not extensively available in the reviewed literature, studies on closely related compounds like benzyldimethylsulfonium and trimethylsulfonium (B1222738) salts provide a strong framework for understanding its probable reactivity. rsc.org
Transition State Characterization
The transition state (TS) is a critical, fleeting configuration along the reaction pathway that dictates the kinetic feasibility of a chemical transformation. Characterizing its geometry and energy is fundamental to understanding reaction mechanisms. For sulfonium salts, theoretical calculations, particularly using Density Functional Theory (DFT), are employed to locate and analyze these high-energy structures. sumitomo-chem.co.jpnih.gov
In reactions such as nucleophilic substitution (S_N2), the transition state involves the simultaneous formation of a new bond with the incoming nucleophile and the cleavage of the bond to the leaving group. For instance, in the S_N2 reaction of trimethylsulfonium chloride, a linear transition state is expected for a standard backside attack. rsc.org Computational studies on related benzylsulfonium salts investigate reactions like rearrangements and couplings, where the transition state structures are located to calculate activation energy barriers. rsc.orgnih.gov
Distortion-interaction analysis is a powerful computational tool used to dissect the activation barrier. It separates the energy required to distort the reactants into their transition state geometries (distortion energy) from the energy released when these distorted fragments interact (interaction energy). This analysis has been applied to reactions involving sulfonium ylides, which are derivatives of sulfonium salts. researchgate.net
Key parameters calculated for transition states include:
Activation Energy (ΔG‡): The Gibbs free energy difference between the reactants and the transition state, which determines the reaction rate.
Imaginary Frequencies: A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Geometric Parameters: Bond lengths and angles in the transition state reveal the extent of bond formation and breaking. For example, in the S_N2 transition state of a sulfonium salt, the carbon-sulfur bond being cleaved is elongated compared to the reactant state. rsc.org
A study on the intramolecular conversion of trimethylsulfonium chloride provides a well-documented example of transition state analysis. The calculated geometric and energetic parameters for the S_N2 transition state in the gas phase offer a model for what could be expected for similar sulfonium salts. rsc.org
Table 1: Calculated Properties of the S_N2 Transition State for Trimethylsulfonium Chloride (Data sourced from a computational study on a related sulfonium salt) rsc.org
| Parameter | Value |
| Reaction | (CH₃)₃S⁺ + Cl⁻ → CH₃Cl + (CH₃)₂S |
| Computational Method | M05/6-311+G(2d,p) |
| C-S Bond Length (Å) | 2.52 |
| C-Cl Bond Length (Å) | 2.52 |
| Activation Gibbs Free Energy (ΔG‡) (kJ/mol) | 110 |
| Imaginary Frequency (cm⁻¹) | -345 |
This data is for the analogous compound trimethylsulfonium chloride and serves as a representative example.
Reaction Coordinate Mapping
Reaction coordinate mapping is a computational technique used to visualize the energetic landscape of a chemical reaction. arxiv.org It involves plotting the potential energy of the system as a function of one or more geometric variables that define the progress of the reaction, from reactants to products. This "map" or energy profile reveals the locations of minima (reactants, intermediates, products) and maxima (transition states). rsc.org
The reaction coordinate itself is a collective variable that can be a simple bond distance, an angle, or a more complex combination of geometric parameters. For a simple S_N2 reaction involving a sulfonium salt, the reaction coordinate could be defined as the difference between the breaking C-S bond distance and the forming C-Nucleophile bond distance. Following this path allows for the calculation of the minimum energy pathway (MEP) and the identification of the activation energy. nih.gov
While a specific reaction coordinate map for this compound was not found, the principles are illustrated by energy profiles computed for analogous systems. For example, theoretical studies on the rearrangement of indole-based onium ylides, generated from sulfonium salts, show detailed energy profiles that map out the entire catalytic cycle, including intermediates and transition states. rsc.org Similarly, the energy profile for the alkyl transposition reaction involving sulfonium intermediates has been mapped, confirming the intermolecular nature of the process and identifying the rate-determining step. nih.gov These profiles show that such a process is highly exothermic, with the final products being significantly lower in energy than the initial reactants. nih.gov
Solvation Effects in Computational Models
The solvent environment can dramatically influence the dynamics, energetics, and even the mechanism of reactions involving charged species like sulfonium salts. rsc.orgresearchgate.net Computational models are essential for quantifying these effects. Two primary approaches are used:
Implicit Solvation Models: These models treat the solvent as a continuous medium with a defined dielectric constant (a polarizable continuum). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. Common implicit models include:
Polarizable Continuum Model (PCM): One of the most widely used methods. researchgate.net
SMD (Solvation Model based on Density): A universal solvation model that is parameterized for a wide range of solvents and is known for its accuracy. researchgate.net
COSMO-RS (Conductor-like Screening Model for Real Solvents): This model uses a combination of quantum mechanics and statistical thermodynamics to predict thermodynamic properties in liquid systems. researchgate.net
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. This method is computationally intensive but can provide a more detailed and accurate picture, especially when specific interactions are crucial to the reaction mechanism.
For sulfonium salt reactions, computational studies have shown that the stability of the ionic reactants, transition states, and products is highly dependent on the solvent's polarity. rsc.org In the gas phase or non-polar solvents, sulfonium cations and counter-anions exist as stable ion pairs. As solvent polarity increases, the free ions become more stabilized, which can alter the reaction's energy barrier. rsc.org For example, a computational study on trimethylsulfonium chloride demonstrated that the formation of ion pairs significantly speeds up the solvolysis reaction in non-polar solvents. rsc.org The relative energies of different ion-pair configurations (such as tripod or seesaw structures) are also influenced by the solvent. rsc.org
Table 2: Calculated Solvation Effects on the Stability of Trimethylsulfonium Chloride Ion Pairs (Data sourced from a computational study on a related sulfonium salt) rsc.org
| Solvent | Dielectric Constant (ε) | Gibbs Free Energy of Tripod Ion Pair (kJ/mol) | Gibbs Free Energy of Seesaw Ion Pair (kJ/mol) |
| In Vacuo | 1.0 | -393 | -379 |
| Chloroform | 4.7 | -108 | -104 |
| Acetone | 20.5 | -35 | -33 |
| Water | 78.4 | -6 | -5 |
This data is for the analogous compound trimethylsulfonium chloride and illustrates the trend of decreasing ion-pair stability with increasing solvent polarity.
These models are crucial for accurately predicting reaction rates and mechanisms in solution, bridging the gap between theoretical gas-phase calculations and real-world experimental conditions. rsc.org
Future Directions and Emerging Research Avenues
Development of Novel Benzylsulfonium Reagents with Enhanced Reactivity and Selectivity
The development of new sulfonium (B1226848) salt structures is a key frontier. Research is moving towards creating reagents with tailored reactivity and selectivity by modifying the substituents on the sulfur atom. For instance, the synthesis of S-(pentafluorocyclopropyl) dibenzothiophenium salt has enabled the pentafluorocyclopropylation of various heteroarenes, a transformation valuable in medicinal chemistry for late-stage functionalization. rsc.org Similarly, the design of high-load, oligomeric benzylsulfonium salts, prepared via ring-opening metathesis polymerization, has created free-flowing, stable powders that serve as efficient benzylating agents. researchgate.net
Future work will likely focus on:
Tuning Electronic and Steric Properties: Systematically altering the alkyl or aryl groups on the sulfur to fine-tune the salt's electrophilicity and steric hindrance, thereby controlling its reaction pathways. rhhz.net
Introducing Functional Groups: Incorporating specific functionalities into the sulfonium salt structure to enable new types of transformations or to act as linchpins in multi-step syntheses. researchgate.netthieme-connect.com
Chiral Sulfonium Salts: Expanding the library of chiral, non-racemic sulfonium salts to improve their application in asymmetric synthesis. researchgate.netnih.gov
Expansion of Synthetic Applications in Complex Molecule Synthesis
Benzylsulfonium salts are increasingly recognized for their role in constructing complex molecular architectures. Their ability to serve as precursors for benzyl (B1604629) radicals under photoredox catalysis has enabled novel carbon-carbon bond-forming reactions. rsc.orgresearchgate.net For example, a dual Ni-Ir photocatalytic system facilitates the coupling of benzylsulfonium salts with proline to synthesize 2-benzylpyrrolidines, which are important structural motifs. rsc.orgresearchgate.net
Emerging applications in complex synthesis include:
Late-Stage Functionalization: The high regioselectivity achievable with certain sulfonium reagents, such as aryl thianthrenium salts, makes them ideal for modifying complex molecules like pharmaceuticals and natural products in the final steps of a synthesis. ccspublishing.org.cnresearchgate.net
Tandem Reactions: Designing reactions where the in-situ generation of a sulfonium salt from a sulfoxide (B87167) is followed immediately by a coupling reaction, such as a tandem Pummerer/Negishi-type reaction to produce highly functionalized styrenes. rhhz.net
Multi-component Reactions: Utilizing sulfonium salts as catalysts or reagents in reactions that combine three or more starting materials in a single step, as demonstrated in the Groebke–Blackburn–Bienaymé reaction. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of sulfonium salt chemistry with modern synthesis technologies like flow chemistry and automated platforms is a significant area of future growth. syrris.commit.edu Flow chemistry offers enhanced control over reaction parameters, improved safety with hazardous reagents, and easier scalability compared to traditional batch methods. mdpi.comvapourtec.com
Key future developments in this area include:
Automated Library Synthesis: Using automated flow systems to rapidly generate libraries of compounds by reacting various sulfonium salts with different nucleophiles. syrris.comchemanager-online.com This is particularly useful in drug discovery for screening large numbers of structurally related molecules. chemanager-online.com
In-situ Generation and Use: Developing continuous flow processes where unstable or highly reactive sulfonium reagents are generated and immediately consumed in the next reaction step, avoiding isolation. researchgate.net
Process Optimization: Employing automated systems with integrated analytics, such as in-situ FTIR spectroscopy, to rapidly optimize reaction conditions for sulfonium-mediated transformations, leading to higher yields and purity. mit.edu The implementation of flow chemistry has been shown to increase efficiency and minimize product decomposition in certain sulfonium salt reactions. researchgate.net
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A profound understanding of reaction mechanisms is crucial for the rational design of new reagents and reactions. nih.gov Advanced spectroscopic techniques and computational chemistry are becoming indispensable tools for studying the intricate pathways of benzylsulfonium salt reactions. rsc.orgespublisher.comdiva-portal.org
Future research will leverage these tools to:
Characterize Reactive Intermediates: Use techniques like transient absorption spectroscopy to detect and characterize short-lived intermediates, such as benzyl radicals and sulfur-based radical cations, formed during photochemical reactions. rsc.orgnih.gov
Computational Modeling: Employ Density Functional Theory (DFT) and other computational methods to map reaction energy profiles, predict stereochemical outcomes, and elucidate the role of catalysts and additives. nih.govresearchgate.net For example, computational studies have been used to understand the influence of electrophilic activators in Pummerer reactions and to probe the intermolecular nature of alkyl group transfers. nih.govnih.gov
Combine Experiment and Theory: Integrate experimental data from kinetics, isotopic labeling, and spectroscopic analysis with computational models to build comprehensive and predictive mechanistic pictures of reactions involving benzylsulfonium salts. nih.govacs.org
Exploration of Stereocontrol in Benzylsulfonium-Mediated Reactions
Achieving high levels of stereocontrol is a central goal in modern organic synthesis. In the context of benzylsulfonium chemistry, this primarily involves the use of chiral sulfur ylides, often generated in situ from the corresponding chiral sulfonium salts, for asymmetric synthesis. nih.gov
Future research avenues in stereocontrol include:
Development of New Chiral Sulfides: Designing and synthesizing novel, highly effective chiral sulfides that can be used catalytically to generate ylides for asymmetric epoxidations and aziridinations. bristol.ac.ukresearchgate.net A notable success is a sulfide (B99878) derived in one step from limonene, which provides excellent yields and stereoselectivities. bristol.ac.uk
Rationalizing Stereoselectivity: Using a combination of experimental studies and computational modeling to understand the factors that govern diastereo- and enantioselectivity. nih.govbeilstein-journals.org Studies have shown that reaction conditions such as concentration and the presence of a base can significantly influence the reversibility of intermediate formation and, thus, the final stereochemical outcome. nih.gov
Phase-Transfer Catalysis: Exploring chiral sulfonium salts as phase-transfer catalysts for asymmetric reactions, an area that remains ripe for development. rhhz.net
The table below summarizes the performance of a chiral sulfide catalyst in asymmetric epoxidation, highlighting the high levels of stereocontrol achievable.
| Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 91 | >99:1 | >99 |
| 4-Chlorobenzaldehyde | 95 | >99:1 | >99 |
| 2-Naphthaldehyde | 92 | >99:1 | >99 |
| Cinnamaldehyde | 94 | >99:1 | >99 |
| Data sourced from a study on asymmetric epoxidations using a chiral sulfide derived from isothiocineole to generate the active sulfonium ylide. bristol.ac.uk |
Sustainable and Environmentally Benign Synthetic Strategies
The principles of green chemistry are increasingly influencing the direction of synthetic chemistry research. epa.gov For benzylsulfonium salts, this involves developing more sustainable methods for both their synthesis and their application. researchgate.net
Emerging sustainable strategies include:
Photoredox and Electrochemical Catalysis: Utilizing visible light or electricity to drive reactions, replacing stoichiometric, often toxic, chemical oxidants or reductants. rsc.orgresearchgate.netrsc.org These methods allow for the generation of benzyl radicals from benzylsulfonium salts under mild conditions. rsc.orgresearchgate.netrsc.org
Catalyst-Free Reactions: Developing reactions that can be initiated by light without the need for an expensive or metal-based photocatalyst. For example, direct UV-light irradiation can cleave the C–S bond in aryl thianthrenium salts to initiate C-H arylation reactions. ccspublishing.org.cnnih.gov
Atom Economy: Designing reactions that maximize the incorporation of atoms from the starting materials into the final product. This includes developing catalytic cycles where byproducts are minimized or can be recycled. rsc.org
The following table showcases examples of modern, sustainable methods involving sulfonium salts.
| Reaction Type | Activation Method | Key Features |
| Alkylation of Heteroarenes | Photoredox Catalysis | Uses visible light; generates benzyl radicals for C-C bond formation. rsc.org |
| Cross-Coupling | Dual Ni-Ir Photocatalysis | Couples benzylsulfonium salts with prolines under mild conditions. rsc.orgresearchgate.net |
| Arylation of Arenes | Electrochemistry | Replaces chemical redox agents with electricity; allows for fine-tuning of redox potential. researchgate.netrsc.org |
| C-H Arylation | Catalyst-Free Photolysis | Uses UV light to directly cleave C-S bond, avoiding metal catalysts. nih.gov |
As research continues, the toolkit for using benzylsulfonium reagents will undoubtedly expand, solidifying their role as powerful and versatile building blocks in modern organic synthesis. rsc.orgresearchgate.net
Q & A
Q. How can researchers optimize the synthesis of benzyl(diethyl)sulfanium while minimizing byproducts?
- Methodological Answer : Synthesis optimization requires systematic solvent and base selection. For example, polar aprotic solvents (e.g., DMF or acetonitrile) paired with mild bases (e.g., K2CO3) may enhance reaction efficiency, as demonstrated in analogous sulfonium salt syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., benzyl chloride to diethyl sulfide) to suppress side reactions. Purify crude products using column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate).
Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer : Use a combination of <sup>1</sup>H and <sup>13</sup>C NMR to identify proton environments and carbon frameworks, focusing on characteristic sulfonium peaks (e.g., δ 2.5–3.5 ppm for S-CH2 groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. Reference IUPAC naming conventions for sulfanium salts to ensure accurate reporting .
Q. How should researchers handle discrepancies in spectral data during characterization?
- Methodological Answer : Cross-validate results using complementary techniques (e.g., IR spectroscopy for functional groups, elemental analysis for purity). If NMR signals overlap, employ 2D NMR (COSY, HSQC) to resolve ambiguities. Document all anomalies and consult crystallographic data from similar compounds (e.g., dimethyl(2-oxo-2-phenylethyl)sulfanium bromide ) to contextualize findings.
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model charge distribution and frontier molecular orbitals. Compare results with experimental data (e.g., X-ray bond lengths ) to validate accuracy. Use software like Gaussian or ORCA for simulations, and reference thermochemical databases (e.g., NIST Chemistry WebBook ) for thermodynamic parameters like Gibbs free energy of formation.
Q. How can reaction mechanisms involving this compound be elucidated under varying pH conditions?
- Methodological Answer : Conduct kinetic studies using stopped-flow spectrophotometry to track intermediate formation. Employ isotopic labeling (e.g., deuterated solvents) to identify proton transfer steps. For acid-catalyzed pathways, compare rate constants at different pH levels and correlate with computational transition-state models. Reference mechanistic frameworks from analogous sulfonium reactions .
Q. What strategies address contradictions in published data on sulfanium salt reactivity?
- Methodological Answer : Perform meta-analyses of primary literature, prioritizing peer-reviewed journals over preprint repositories. Replicate key experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables. Use statistical tools (e.g., ANOVA) to assess reproducibility and publish null results to mitigate publication bias .
Ethical and Methodological Considerations
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer : Maintain detailed lab notebooks with reaction parameters (temperature, time, solvent purity), raw spectral data, and failure analyses. Follow guidelines from academic resources (e.g., University of Sheffield’s chemical documentation standards ) and share datasets via open-access repositories. Disclose all modifications to established protocols.
Q. What ethical considerations arise when studying sulfanium salts with potential environmental impacts?
- Methodological Answer : Assess toxicity using in silico tools (e.g., QSAR models) before lab work. Adopt green chemistry principles (e.g., solvent recycling, waste minimization) and reference ethical frameworks for hazardous chemical research . Engage with regulatory guidelines (e.g., REACH) to ensure compliance during disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
